molecular formula C27H25NO5 B613474 Fmoc-D-Tyr(All)-OH CAS No. 204269-35-2

Fmoc-D-Tyr(All)-OH

Cat. No.: B613474
CAS No.: 204269-35-2
M. Wt: 443,5 g/mole
InChI Key:
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Description

Fmoc-D-Tyrosine(Allyl)-OH: is a derivative of the amino acid tyrosine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and an allyl group at the hydroxyl side chain. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. The Fmoc group protects the amino group during peptide chain elongation, while the allyl group protects the hydroxyl group, allowing for selective deprotection and further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Tyrosine(Allyl)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of D-tyrosine is protected using the Fmoc group. This is achieved by reacting D-tyrosine with Fmoc-chloride in the presence of a base such as sodium carbonate or triethylamine.

    Protection of the Hydroxyl Group: The hydroxyl group of the tyrosine side chain is protected with an allyl group. This is done by reacting the Fmoc-protected D-tyrosine with allyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods: In industrial settings, the production of Fmoc-D-Tyrosine(Allyl)-OH follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of D-tyrosine are reacted with Fmoc-chloride and allyl bromide under controlled conditions to ensure high yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: Fmoc-D-Tyrosine(Allyl)-OH undergoes deprotection reactions to remove the Fmoc and allyl groups. The Fmoc group is typically removed using a base like piperidine, while the allyl group is removed using palladium-catalyzed hydrogenation.

    Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.

Common Reagents and Conditions:

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Allyl Deprotection: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in the presence of a hydrogen source like formic acid.

    Peptide Coupling: Carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and coupling reagents like hydroxybenzotriazole (HOBt).

Major Products:

    Deprotected Tyrosine Derivatives: Removal of the Fmoc and allyl groups yields D-tyrosine or its derivatives.

    Peptides: Coupling reactions result in the formation of peptides with Fmoc-D-Tyrosine(Allyl)-OH as a building block.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Fmoc-D-Tyrosine(Allyl)-OH is widely used in SPPS for the synthesis of peptides and proteins with specific sequences and modifications.

Biology:

    Protein Engineering: The compound is used to introduce specific modifications into proteins, aiding in the study of protein structure and function.

Medicine:

    Drug Development: Peptides synthesized using Fmoc-D-Tyrosine(Allyl)-OH are explored for therapeutic applications, including as enzyme inhibitors and receptor agonists/antagonists.

Industry:

    Biomaterials: The compound is used in the development of biomaterials, such as hydrogels, for tissue engineering and drug delivery applications.

Mechanism of Action

Mechanism:

    Peptide Bond Formation: The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The allyl group protects the hydroxyl group, allowing for selective deprotection and functionalization.

    Molecular Targets and Pathways: The compound itself does not have a specific biological target but serves as a building block for peptides and proteins that can interact with various molecular targets and pathways.

Comparison with Similar Compounds

    Fmoc-L-Tyrosine(Allyl)-OH: Similar to Fmoc-D-Tyrosine(Allyl)-OH but with the L-isomer of tyrosine.

    Fmoc-D-Tyrosine(tBu)-OH: Uses a tert-butyl group instead of an allyl group for hydroxyl protection.

    Fmoc-D-Serine(Allyl)-OH: Similar structure but with serine instead of tyrosine.

Uniqueness:

    Stereochemistry: The D-isomer of tyrosine provides different properties compared to the L-isomer, which can be crucial in certain biological applications.

    Protection Groups: The combination of Fmoc and allyl groups allows for selective deprotection and functionalization, making it versatile for various synthetic applications.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-prop-2-enoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c1-2-15-32-19-13-11-18(12-14-19)16-25(26(29)30)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h2-14,24-25H,1,15-17H2,(H,28,31)(H,29,30)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUXDQFCBLRIRE-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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